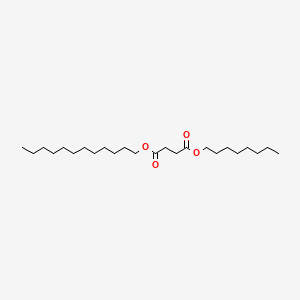![molecular formula C16H28B2Cl2O4 B14648232 2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52221-79-1](/img/structure/B14648232.png)
2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features prominently in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes a chloromethyl group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can also be involved in [2+2] photocycloaddition reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and polymer chemistry .
Applications De Recherche Scientifique
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to act as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the formation of boronate esters, which are key intermediates in many organic synthesis pathways. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound shares a similar chloromethyl group but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: While this compound contains the dioxaborolane moiety, it does not have the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
The uniqueness of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its dual functionality, combining the reactivity of both the chloromethyl group and the dioxaborolane moiety. This makes it a highly versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Propriétés
Numéro CAS |
52221-79-1 |
|---|---|
Formule moléculaire |
C16H28B2Cl2O4 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2-[3-chloro-2-(chloromethyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28B2Cl2O4/c1-13(2)14(3,4)22-17(21-13)12(11(9-19)10-20)18-23-15(5,6)16(7,8)24-18/h9-10H2,1-8H3 |
Clé InChI |
HXBQOBSAKDEOMV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=C(CCl)CCl)B2OC(C(O2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


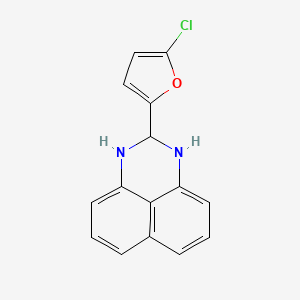
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

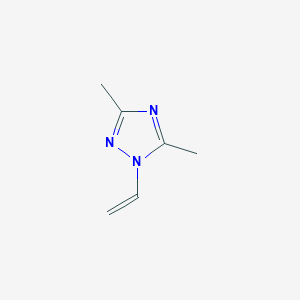
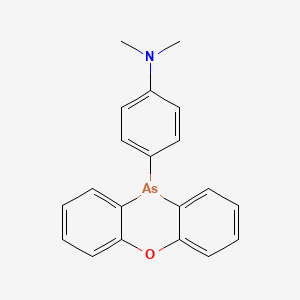
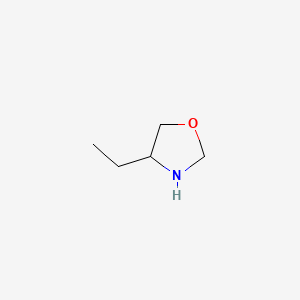
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
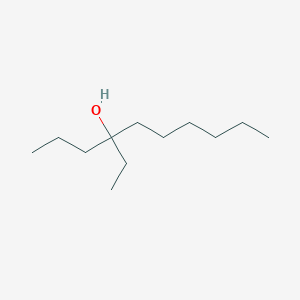


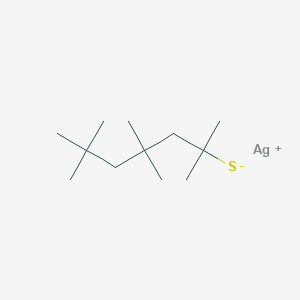
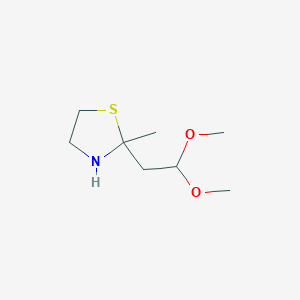
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
